![molecular formula C18H21N7OS B2444739 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1058238-72-4](/img/structure/B2444739.png)
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel hybrid molecule that incorporates a triazolopyrimidine core known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antiplatelet effects, and potential applications in drug development.
Chemical Structure
The compound can be represented as follows:
IUPAC Name: this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with structural similarities to the target compound have demonstrated significant antiproliferative activity against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT116 (Colon) | 0.95 | |
MCF-7 (Breast) | 0.30 | |
U87 MG (Glioblastoma) | 0.50 | |
A549 (Lung) | 0.75 |
In a study focusing on the synthesis of triazolopyrimidine hybrids, it was found that compounds with specific substituents exhibited improved efficacy against gastric cancer cells. The molecular docking studies indicated that these compounds effectively bind to targets involved in cancer cell proliferation and survival pathways .
Antiplatelet Activity
The compound's structural components suggest potential antiplatelet activity akin to ticagrelor, a well-known antiplatelet agent. Research has shown that modifications in the triazolopyrimidine structure can lead to enhanced antiplatelet effects while minimizing antibacterial activity, suggesting distinct mechanisms of action for these properties .
Activity | Effect | Reference |
---|---|---|
Platelet Aggregation | Inhibition observed | |
Antibacterial Activity | Minimal or absent |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes: The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Molecular Docking Studies: These studies suggest strong binding affinities to targets involved in cancer cell signaling pathways.
- Quantitative Structure–Activity Relationship (QSAR): QSAR analyses have identified key descriptors correlating with biological activity, aiding in the design of more potent derivatives .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Anti-Gastric Cancer Activity: A series of triazolopyrimidine derivatives were synthesized and tested against gastric cancer cell lines. The study utilized QSAR models to predict bioactivity based on structural features .
- Antiplatelet and Antibacterial Activity Evaluation: Research on ticagrelor analogues demonstrated that modifications could enhance antiplatelet effects while reducing antibacterial properties, indicating the potential for developing targeted therapies .
科学研究应用
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders. The triazolo-pyrimidine structure is known for its biological activity, including:
- Anticancer Activity: Derivatives of triazolo-pyrimidines have shown significant anticancer properties. Research indicates that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer models .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Related compounds have exhibited neuroprotective and anti-inflammatory properties, suggesting potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
Research has indicated that compounds with a similar triazolo-pyrimidine backbone possess antimicrobial properties. In vitro studies have evaluated their efficacy against various bacterial strains, showing promising results that warrant further investigation into their use as antimicrobial agents .
Case Study 1: Anticancer Activity
A study involving derivatives of triazolo-pyrimidines demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7). The presence of specific functional groups was correlated with increased potency against tumor growth, highlighting the importance of structural modifications in drug design .
Case Study 2: Neuroprotective Effects
In a series of experiments, related triazolo-pyrimidine compounds were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a reduction in markers of apoptosis and inflammation, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative diseases .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-2-25-17-16(21-22-25)18(20-13-19-17)27-12-15(26)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOIGPVUFSJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。